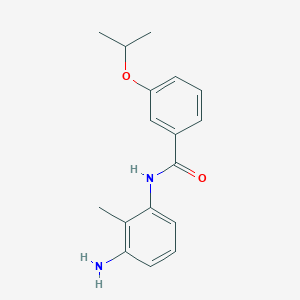

![molecular formula C24H27NO3 B1385227 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040683-50-8](/img/structure/B1385227.png)

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

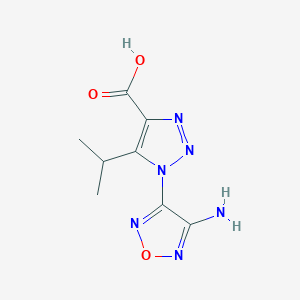

2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a biochemical compound with the molecular formula C24H27NO3 and a molecular weight of 377.48 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an isopropoxy group and a benzyl group that is further connected to a phenoxyethoxy group . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule is observed.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found .Applications De Recherche Scientifique

Synthesis and Chemical Structure Analysis

Synthesis of Benzoxazine Compounds : The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a compound structurally related to 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline, was explored. This study focused on understanding the reaction paths of phenol, aniline, and formaldehyde, key components in benzoxazine synthesis (Zhang et al., 2015).

Intramolecular Cyclisation for Synthesis : Research on 2,4-diarylbutyric acids, which share a structural similarity with this compound, revealed a method for intramolecular cyclisation. This process is vital for synthesizing phenolic benzo[c]phenanthridine alkaloids (Ishii et al., 1987).

Pharmaceutical and Biological Applications

- Antibacterial and Antifungal Activities : N-(2-hydroxy-5-chlorobenzyl)-anilines, which are chemically related to the compound , were found to exhibit significant antibacterial and antifungal properties (Reisner & Borick, 1955).

Advanced Material Applications

- Flame Retardant Properties : The study of DOPO-containing benzoxazine, a compound related to this compound, highlighted its potential in creating flame retardant materials. This research delved into the curing of mixtures with benzoxazine of bisphenol A, demonstrating good flame retardant properties (Spontón et al., 2009).

Chemical Reactivity and Mechanism Studies

Study on Anilines : Research on the reactivity of anilines, which are structurally related to this compound, provided insights into the regioselectivity of radical arylation reactions. This study showcased the potential of anilines as aryl radical acceptors, offering valuable insights into chemical reactivity and mechanisms (Jasch et al., 2012).

Electrochemical Cascade Reactions : A novel electrochemical-initiated tandem reaction of anilines, related to the compound , demonstrated the synthesis of unique isoindolinones. This research contributes to understanding electrochemical activation and subsequent chemical cascade reactions (Morlacci et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

N-[[3-(2-phenoxyethoxy)phenyl]methyl]-2-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-19(2)28-24-14-7-6-13-23(24)25-18-20-9-8-12-22(17-20)27-16-15-26-21-10-4-3-5-11-21/h3-14,17,19,25H,15-16,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGZMMXNBROJRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)

![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)

![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)

![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)